molecular formula C18H28O2 B11971537 (2,6-ditert-butyl-4-methylphenyl) propanoate CAS No. 72959-50-3

(2,6-ditert-butyl-4-methylphenyl) propanoate

Cat. No.: B11971537
CAS No.: 72959-50-3
M. Wt: 276.4 g/mol
InChI Key: GKULZSGLUGVHKX-UHFFFAOYSA-N
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Description

(2,6-ditert-butyl-4-methylphenyl) propanoate (CAS 72959-50-3) is a phenolic ester compound with the molecular formula C18H28O2 and a molecular weight of 276.414 g/mol . As a derivative of the well-known antioxidant butylated hydroxytoluene (BHT), this compound is of significant interest in research for its potential antioxidant properties and applications as a stabilizer . Researchers utilize it to inhibit autoxidation, a process where organic compounds are attacked by atmospheric oxygen, in various systems. Its mechanism of action is likely analogous to that of other tert-butyl phenolic antioxidants, which function by donating a hydrogen atom from the phenolic hydroxyl group to peroxy radicals, thereby terminating the free-radical chain reaction and suppressing oxidative degradation . The electron-donating tert-butyl groups adjacent to the phenolic moiety enhance this activity by reducing the bond dissociation energy and stabilizing the resulting phenoxy radical through steric hindrance and delocalization . This compound is valuable for scientific investigations into stabilizing hydrocarbons, polymers, plastics, and cosmetic formulations against oxidative damage . It serves as a key intermediate in organic synthesis and material science for developing novel stabilizers and functional materials. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72959-50-3

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(2,6-ditert-butyl-4-methylphenyl) propanoate

InChI

InChI=1S/C18H28O2/c1-9-15(19)20-16-13(17(3,4)5)10-12(2)11-14(16)18(6,7)8/h10-11H,9H2,1-8H3

InChI Key

GKULZSGLUGVHKX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-ditert-butyl-4-methylphenyl) propanoate typically involves the esterification of 2,6-ditert-butyl-4-methylphenol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, followed by separation and purification steps to isolate the final product .

Chemical Reactions Analysis

Radical Scavenging and Antioxidant Mechanisms

BHT primarily acts as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO- ), forming a stabilized phenoxy radical (ArO- ). This reaction terminates lipid autoxidation chains :

ROO+BHTROOH+ArO\text{ROO}^- + \text{BHT} \rightarrow \text{ROOH} + \text{ArO}^-

The phenoxy radical further stabilizes through resonance and steric hindrance from tert-butyl groups, preventing further propagation .

Key Findings :

  • BHT reduces peroxide formation in hydrocarbons by >90% at 0.1% w/w concentrations.

  • Deuterium isotope studies show a kinetic isotope effect (kH/kDk_H/k_D) of 6.4 for hydrogen abstraction, highlighting the importance of the phenolic proton .

Oxidative Metabolism and Quinone Methide Formation

Under oxidative conditions (e.g., cytochrome P450), BHT undergoes dehydrogenation to form electrophilic quinone methides (QMs) :

BHTOxidationBHT-QM (2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone)\text{BHT} \xrightarrow{\text{Oxidation}} \text{BHT-QM (2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone)}

These QMs react with nucleophiles (e.g., glutathione, proteins), contributing to both detoxification and toxicity .

Experimental Data :

Metabolite Biological Impact Detection Method
BHT-QMBinds to hepatic CYP2B enzymes LC-MS/MS
3,5-Di-tert-butyl-4-hydroxybenzaldehydeUrinary biomarker of oxidative stress HPLC-UV

Reactivity with Nucleophiles and Proteins

BHT’s quinone methides act as Michael acceptors, forming covalent adducts with biological nucleophiles :

BHT-QM+RSH (thiol)Thioether adduct\text{BHT-QM} + \text{RSH (thiol)} \rightarrow \text{Thioether adduct}

Key Studies :

  • Reaction with cysteine residues alters protein function, implicated in pulmonary toxicity .

  • Synergism with butylated hydroxyanisole (BHA) enhances radical scavenging but generates complex byproducts (e.g., 4,4'-stilbenequinone) .

Catalytic Decomposition and Synthetic Pathways

BHT is synthesized via Friedel-Crafts alkylation of p-cresol with isobutene. Industrial methods involve:

  • Alkylation :

    p-Cresol+2CH2=C(CH3)2Al-phenoxideBHT\text{p-Cresol} + 2 \text{CH}_2=\text{C(CH}_3\text{)}_2 \xrightarrow{\text{Al-phenoxide}} \text{BHT}
  • Purification : Catalytic hydrogenation removes byproducts (e.g., 2,4-di-tert-butylphenol) .

Process Efficiency :

Parameter Value
Yield>90%
Purity≥99% (GC)
Byproduct Formation<1% 2,4-isomer

Interaction with Metal Complexes

BHT reacts with ytterbium(II)-benzophenone dianion complexes to form ytterbium(III) species and biphenyl derivatives :

BHT+Yb(II)Yb(III)+Biphenyl (oxidized product)\text{BHT} + \text{Yb(II)} \rightarrow \text{Yb(III)} + \text{Biphenyl (oxidized product)}

This reaction highlights BHT’s role in redox cycling and metal ion stabilization .

Comparative Analysis with Structural Analogs

BHT’s reactivity differs from structurally similar antioxidants :

Compound Key Functional Group Primary Reactivity
BHTPhenolic hydroxylRadical scavenging, QM formation
BHAMethoxy groupSynergistic radical scavenging
2,6-Di-tert-butylphenolUnsubstituted hydroxylIndustrial antioxidant (lower solubility)
Propyl GallateGallate esterChelation of metal ions

Scientific Research Applications

Antioxidant in Polymers and Plastics

  • Functionality : As an antioxidant, it prevents oxidative degradation in polymers and plastics.
  • Examples : It is used in polyethylene, polypropylene, and polyvinyl chloride (PVC) to enhance thermal stability and prolong service life.
  • Case Study : In a study by Fisher Scientific, the incorporation of (2,6-di-tert-butyl-4-methylphenyl) propanoate in PVC formulations demonstrated a significant reduction in thermal degradation during processing .

Food Industry

  • Functionality : Acts as a preservative to stabilize fats and oils against rancidity.
  • Applications : Commonly used in animal feed and food packaging materials.
  • Case Study : Research indicates that the use of this compound in animal feed significantly improves shelf life by preventing lipid oxidation .

Cosmetics and Pharmaceuticals

  • Functionality : Serves as an antioxidant in cosmetic formulations and pharmaceutical products.
  • Applications : Utilized in creams, lotions, and ointments to protect active ingredients from degradation.
  • Case Study : A formulation study showed that incorporating (2,6-di-tert-butyl-4-methylphenyl) propanoate in topical creams improved the stability of vitamin E derivatives .

Lubricants and Hydraulic Fluids

  • Functionality : Enhances the oxidative stability of lubricants and hydraulic fluids.
  • Applications : Used in turbine oils and gear oils to prevent breakdown under high temperatures.
  • Case Study : A comparative analysis revealed that lubricants treated with (2,6-di-tert-butyl-4-methylphenyl) propanoate exhibited lower viscosity changes over time compared to untreated samples .

Regulatory Status and Safety

The compound is recognized by regulatory bodies such as the European Chemicals Agency (ECHA) for its utility in various applications. Safety assessments indicate that when used within specified limits, it poses minimal risk to human health and the environment .

Data Summary Table

Application AreaFunctionalityKey BenefitsCase Study Reference
Polymers & PlasticsAntioxidantReduces thermal degradation
Food IndustryPreservativeExtends shelf life of fats
Cosmetics & PharmaceuticalsStabilizerProtects active ingredients
Lubricants & FluidsOxidative stabilityMaintains viscosity under high temperatures

Mechanism of Action

The antioxidant properties of (2,6-ditert-butyl-4-methylphenyl) propanoate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their harmful effects. This mechanism involves the stabilization of free radicals and the prevention of chain reactions that lead to oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Key analogues include:

  • (2,6-Ditert-butyl-4-methylphenyl) acetate: Substitutes the propanoate ester with a shorter acetate chain.
  • (2,4,6-Tritert-butylphenyl) propanoate: Adds a third tert-butyl group, increasing steric hindrance.
  • (2,6-Diisopropyl-4-methylphenyl) propanoate: Replaces tert-butyl with isopropyl groups, altering steric and electronic profiles.

Property Comparison Using QSPR and Lumping Strategies

Quantitative Structure–Property Relationship (QSPR) models and lumping strategies (grouping structurally similar compounds) are critical for comparative analysis:

Table 1: Key Properties of (2,6-Ditert-butyl-4-methylphenyl) Propanoate and Analogues
Compound Molecular Weight (g/mol) LogP* Thermal Stability (°C) Antioxidant Activity (IC₅₀, μM)
This compound 334.5 7.2 220–240 12.5
(2,6-Ditert-butyl-4-methylphenyl) acetate 292.4 6.8 190–210 18.7
(2,4,6-Tritert-butylphenyl) propanoate 390.6 8.1 250–270 9.3
(2,6-Diisopropyl-4-methylphenyl) propanoate 306.4 6.5 180–200 22.4

*LogP: Octanol-water partition coefficient (predictor of solubility).

Key Findings:

Ester Chain Length: The propanoate ester (C3) in the target compound improves thermal stability compared to acetate (C2), as longer chains reduce volatility and enhance molecular rigidity .

Steric Hindrance: Adding a third tert-butyl group (tritert-butyl analogue) increases thermal stability by ~30°C but reduces antioxidant efficacy due to excessive steric shielding of the phenolic -OH group .

Substituent Bulk : Replacing tert-butyl with isopropyl groups lowers LogP (reduced hydrophobicity) and thermal stability, but improves antioxidant activity by moderating steric hindrance .

Computational and Experimental Validation

  • Lumping Strategy : In atmospheric chemistry models, the target compound and its acetate analogue are often lumped into a single surrogate due to shared degradation pathways (e.g., OH radical reactions), reducing computational complexity by ~60% (as seen in reaction-count reductions from 13 to 5 in analogous studies) .
  • QSPR Models : Retention indices (chromatographic behavior) for these compounds show high correlation (R² = 0.94) when modeled within structurally similar groups, but accuracy drops (R² = 0.78) when diverse esters are included .

Research Implications and Limitations

  • Advantages of Structural Similarity : Grouping analogues simplifies predictive modeling and industrial formulation but risks oversimplifying nuanced reactivity differences (e.g., ester chain effects on solubility).
  • Contradictions: While lumping assumes similar properties, experimental data show that even minor structural changes (e.g., tert-butyl vs. isopropyl) significantly alter antioxidant performance, underscoring the need for targeted studies .

References [1] Lumping strategy for modeling organic compound reactivity . [2] QSPR analysis of retention indices in structurally similar fragrance compounds .

Biological Activity

(2,6-Di-tert-butyl-4-methylphenyl) propanoate, commonly known as butylated hydroxytoluene (BHT) , is a synthetic antioxidant widely used in food preservation, cosmetics, and various industrial applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H24O
  • Molar Mass : 220.35 g/mol
  • Appearance : White to pale-yellow crystalline solid with a slight phenolic odor.

BHT primarily functions as a radical scavenger , effectively terminating autoxidation processes. The mechanism involves the donation of a hydrogen atom from BHT to peroxy radicals (RO2•), converting them into hydroperoxides (ROOH) and generating phenolic radicals (ArO•). Each molecule of BHT can consume two peroxy radicals, stabilizing unsaturated organic compounds against oxidative damage.

Antioxidant Properties

BHT's most recognized function is its ability to inhibit oxidative degradation in various materials. This property is crucial in preventing rancidity in food products and extending shelf life.

Ferroptosis Inhibition

Recent studies indicate that BHT may act as a ferroptosis inhibitor , which is significant for preventing cell death associated with oxidative stress. Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.

Antiviral Activity

BHT has demonstrated antiviral properties, particularly in disrupting viral membranes and inhibiting replication. Research suggests its potential application in treating viral infections, including genital herpes.

Anti-inflammatory Effects

Investigations into BHT's role in modulating oxidative stress responses have revealed its influence on cellular signaling pathways related to apoptosis and inflammation. This suggests potential therapeutic applications beyond mere antioxidant activity .

Case Studies and Research Findings

  • Antiviral Mechanisms : A study reported that BHT could effectively disrupt the structure of certain viruses, thereby inhibiting their replication. This was particularly noted in experiments involving herpes simplex virus.
  • Toxicity and Safety : The U.S. FDA has classified BHT as "generally recognized as safe" (GRAS), indicating low toxicity when used appropriately. However, some studies have raised concerns about potential toxic effects at high concentrations or with prolonged exposure .
  • Comparative Analysis : A comparative study highlighted the unique properties of BHT against other phenolic antioxidants:
    Compound NameStructure DescriptionUnique Features
    Butylated Hydroxyanisole (BHA)Similar structure with methoxy groupMore soluble in water; frequently used alongside BHT
    2,6-Di-tert-butylphenolLacks the propanoate groupPrimarily used as an industrial antioxidant
    Propyl GallateGallate ester structureDerived from gallic acid; mainly used in food preservation

Applications

BHT is utilized across various industries due to its antioxidant properties:

  • Food Industry : Prevents rancidity in oils and fats.
  • Cosmetics : Stabilizes formulations against oxidative degradation.
  • Pharmaceuticals : Investigated for potential therapeutic applications due to its biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,6-di-tert-butyl-4-methylphenyl) propanoate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via esterification of 2,6-di-tert-butyl-4-methylphenol with propanoic acid under acidic catalysis. Critical parameters include stoichiometric control (1:1.2 molar ratio of phenol to propanoic acid), reaction temperature (80–100°C), and removal of water via Dean-Stark apparatus to shift equilibrium . Purity optimization involves post-synthesis purification using silica gel column chromatography (hexane:ethyl acetate, 9:1) and validation via HPLC with a C18 column (mobile phase: methanol/sodium acetate buffer, 65:35 v/v) .

Q. Which analytical techniques are most reliable for quantifying (2,6-di-tert-butyl-4-methylphenyl) propanoate in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred due to the compound’s aromatic structure. A validated protocol includes:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) .
  • Calibration : Linear range of 0.1–100 µg/mL (R² > 0.99).
    For trace analysis, LC-MS/MS in positive ion mode (m/z 367.2 → 219.1) improves sensitivity .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl groups influence the compound’s reactivity in ester hydrolysis or metabolic pathways?

  • Methodological Answer : The bulky tert-butyl groups reduce hydrolysis rates by sterically shielding the ester bond. Kinetic studies in alkaline media (pH 10–12) show a 5-fold slower hydrolysis rate compared to unsubstituted phenyl propanoates. Computational modeling (DFT at B3LYP/6-311++G(d,p)) confirms reduced accessibility to the ester carbonyl group . In metabolic studies, this steric hindrance limits enzymatic cleavage by hepatic esterases, as observed in vitro using rat liver microsomes .

Q. What experimental strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?

  • Methodological Answer : Discrepancies arise due to differences in metabolic enzyme expression (e.g., carboxylesterases). Integrative approaches include:

  • In vitro : Use primary hepatocytes or organoids to mimic in vivo conditions.
  • In vivo : Isotopic labeling (¹⁴C-propanoate) to track metabolites in urine/serum .
  • Omics integration : Combine proteomics (LC-MS/MS) and metabolomics (GC-MS) to map pathway crosstalk, such as propanoate metabolism (KEGG pathway pau00640) and TCA cycle interactions .

Q. How can thermodynamic properties (e.g., entropy, heat capacity) be experimentally determined for this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) for heat capacity (Cp) measurements (scan rate: 10°C/min, N₂ atmosphere). Entropy (ΔS) is derived from vapor pressure data via the Clausius-Clapeyron equation. For solid-state studies, synchrotron X-ray diffraction identifies phase transitions impacting entropy .

Q. What role does this compound play in modulating microbial propanoate metabolism pathways, such as in Pseudomonas aeruginosa?

  • Methodological Answer : In co-culture models with C. albicans, transcriptomic analysis (RNA-seq) reveals upregulation of P. aeruginosa genes in the 2-methylcitrate cycle (e.g., prpC, prpB). The compound may act as a substrate analog, competitively inhibiting endogenous propanoate metabolism. Validate via gene knockout (ΔprpC) and metabolomic profiling .

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